3-(Morpholin-4-yl)-3-oxopropyl pyrrolidine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-yl)-3-oxopropyl pyrrolidine-1-carbodithioate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the morpholine or pyrrolidine moieties with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(Morpholin-4-yl)-3-oxopropyl pyrrolidine-1-carbodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce dithiocarbamate functionality into molecules.
Biology: Studied for its potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Investigated for its antioxidant properties and potential use in preventing oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-yl)-3-oxopropyl pyrrolidine-1-carbodithioate involves its interaction with various molecular targets and pathways. The dithiocarbamate moiety is known to chelate metal ions, which can inhibit metalloenzymes and disrupt cellular processes. Additionally, its antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromacetyl) phenyl benzoate: A key starting material used in the synthesis of dithiocarbamate ester derivatives.
5-Oxohexyl dithiocarbamic acid methyl ester: Known for its potent phase II enzyme-inducing properties and potential use as a cancer chemopreventive agent.
Uniqueness
3-(Morpholin-4-yl)-3-oxopropyl pyrrolidine-1-carbodithioate is unique due to its specific combination of morpholine and pyrrolidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H20N2O2S2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(3-morpholin-4-yl-3-oxopropyl) pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C12H20N2O2S2/c15-11(13-6-8-16-9-7-13)3-10-18-12(17)14-4-1-2-5-14/h1-10H2 |
InChI Key |
CBHYSZPQXPEFQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=S)SCCC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.